molecular formula C7H12O B6155071 3-(1-methylcyclopropyl)propanal CAS No. 120077-81-8

3-(1-methylcyclopropyl)propanal

Cat. No.: B6155071
CAS No.: 120077-81-8
M. Wt: 112.17 g/mol
InChI Key: DGFPYIKCOKQJPR-UHFFFAOYSA-N
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Description

3-(1-methylcyclopropyl)propanal: is an organic compound with the molecular formula C7H12O . It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The compound features a cyclopropyl ring substituted with a methyl group at the first position, which is connected to a propanal chain. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-methylcyclopropyl)propanal typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

    Methylation: The cyclopropyl ring is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Formylation: The final step involves the introduction of the formyl group. This can be accomplished through the reaction of the methylcyclopropyl compound with a formylating agent like ethyl formate in the presence of a base like sodium ethoxide.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

3-(1-methylcyclopropyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: 3-(1-methylcyclopropyl)propanoic acid.

    Reduction: 3-(1-methylcyclopropyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-(1-methylcyclopropyl)propanal is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology:

In biological research, the compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine:

The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

    Cyclopropylcarboxaldehyde: Similar structure but lacks the methyl group on the cyclopropyl ring.

    3-(1-ethylcyclopropyl)propanal: Similar structure but with an ethyl group instead of a methyl group on the cyclopropyl ring.

    3-(1-methylcyclobutyl)propanal: Similar structure but with a cyclobutyl ring instead of a cyclopropyl ring.

Uniqueness:

3-(1-methylcyclopropyl)propanal is unique due to the presence of the methyl-substituted cyclopropyl ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methylcyclopropyl)propanal involves the reaction of a cyclopropylcarbinol with a propanal derivative.", "Starting Materials": [ "1-methylcyclopropanemethanol", "propanal", "acid catalyst" ], "Reaction": [ "1. Add 1-methylcyclopropanemethanol and propanal to a reaction flask.", "2. Add an acid catalyst to the reaction flask.", "3. Heat the reaction mixture to reflux.", "4. Allow the reaction to proceed for several hours.", "5. Cool the reaction mixture and extract the product with a suitable solvent.", "6. Purify the product by distillation or chromatography." ] }

CAS No.

120077-81-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-(1-methylcyclopropyl)propanal

InChI

InChI=1S/C7H12O/c1-7(4-5-7)3-2-6-8/h6H,2-5H2,1H3

InChI Key

DGFPYIKCOKQJPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCC=O

Purity

95

Origin of Product

United States

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